3-Hydroxy-5-nitro-2-benzofurancarboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Hydroxy-5-nitro-2-benzofurancarboxylic acid, often involves the construction of the benzofuran ring through various methods. One common approach is the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method involves a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-nitro-2-benzofurancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Hydroxy-5-nitro-2-benzofurancarboxylic acid has several scientific research applications, including:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitro-2-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: A compound with similar structural features and reactivity.
5-Hydroxy-2(5H)-furanone: Another related compound with similar chemical properties.
Uniqueness
3-Hydroxy-5-nitro-2-benzofurancarboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H5NO6 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-7-5-3-4(10(14)15)1-2-6(5)16-8(7)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
MURWVPSKTDEPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(O2)C(=O)O)O |
Origin of Product |
United States |
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